[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester [1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442142
InChI: InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-6-5-9-20(10-11)13-8-7-12(16)17-18-13/h7-8,11H,5-6,9-10H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NN=C(C=C2)Cl
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol

[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13442142

Molecular Formula: C15H23ClN4O2

Molecular Weight: 326.82 g/mol

* For research use only. Not for human or veterinary use.

[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H23ClN4O2
Molecular Weight 326.82 g/mol
IUPAC Name tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-6-5-9-20(10-11)13-8-7-12(16)17-18-13/h7-8,11H,5-6,9-10H2,1-4H3
Standard InChI Key HHFOUXDTXXBLHK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NN=C(C=C2)Cl
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NN=C(C=C2)Cl

Introduction

Structural Characteristics

The compound’s architecture integrates three key components:

  • Pyridazine Ring: A six-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted at the 3-position with a chlorine atom.

  • Piperidine Moiety: A six-membered saturated ring containing one nitrogen atom, functionalized at the 3-position with a methyl-carbamate group.

  • tert-Butyl Carbamate: A protective group that enhances solubility and stability during synthetic processes .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₂₃ClN₄O₂
Molecular Weight326.82 g/mol
IUPAC Nametert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-N-methylcarbamate
SMILESCC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NN=C(C=C2)Cl
InChIKeyHHFOUXDTXXBLHK-UHFFFAOYSA-N
Topological Polar Surface Area58.6 Ų
LogP (Predicted)2.8–3.3

The pyridazine ring’s electron-deficient nature and the piperidine’s conformational flexibility enable interactions with biological targets, such as enzymes or receptors .

Synthesis and Optimization

The synthesis typically involves a multi-step sequence:

Step 1: Formation of the Piperidine-Pyridazine Core

  • Nucleophilic Substitution: Reacting 3,6-dichloropyridazine with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-(6-chloropyridazin-3-yl)piperidine.

  • Methylation: Introducing the methyl group to the piperidine nitrogen using methyl iodide or dimethyl sulfate.

Step 2: Carbamate Protection

The tertiary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form the tert-butyl carbamate .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
13,6-Dichloropyridazine, Piperidine, DMF, 80°C65–70%
2Boc₂O, Et₃N, CH₂Cl₂, RT85–90%

Optimization efforts focus on solvent selection (e.g., toluene vs. THF), temperature control, and catalytic additives to minimize by-products .

Applications in Medicinal Chemistry

TRPC6 Channel Inhibition

The compound’s structural analogs are implicated as transient receptor potential canonical 6 (TRPC6) inhibitors, as evidenced by patent WO2019158572A1 . TRPC6 modulation is therapeutic in renal diseases, hypertension, and fibrosis, where aberrant calcium signaling exacerbates pathology.

Enzyme Inhibition

Carbamates are known protease or kinase inhibitors. The tert-butyl group enhances membrane permeability, making this compound a candidate for intracellular targets .

Intermediate in Drug Synthesis

As a Boc-protected amine, it serves as a precursor in synthesizing:

  • Anticancer Agents: Piperidine-pyridazine hybrids target microtubule dynamics.

  • Antivirals: Analogous structures inhibit viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc-CH₃), 3.12–3.25 (m, 4H, piperidine-H), 3.72 (s, 3H, N-CH₃), 7.45 (d, 1H, pyridazine-H), 8.20 (d, 1H, pyridazine-H) .

  • HPLC: Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

Mass Spectrometry

  • ESI-MS: m/z 327.8 [M+H]⁺, confirming molecular weight .

Future Research Directions

  • Biological Screening: Evaluate inhibition of TRPC6 and related ion channels .

  • Prodrug Development: Hydrolysis of the Boc group to enhance bioavailability.

  • Structural Modifications: Introduce fluorinated or chiral centers to optimize target binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator